H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH
Description
Properties
Molecular Formula |
C104H170N22O26 |
|---|---|
Molecular Weight |
2144.6 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C104H170N22O26/c1-19-60(15)83(122-93(141)71(45-56(7)8)115-97(145)78-36-29-41-125(78)103(151)73(46-57(9)10)116-87(135)66(106)48-64-31-23-21-24-32-64)100(148)117-74(47-58(11)12)104(152)126-42-30-37-79(126)98(146)120-77(53-129)96(144)123-84(61(16)20-2)101(149)121-82(59(13)14)99(147)124-85(63(18)130)102(150)109-62(17)86(134)112-69(43-54(3)4)91(139)118-76(52-128)95(143)119-75(51-127)94(142)114-72(49-65-33-25-22-26-34-65)92(140)113-70(44-55(5)6)90(138)110-67(35-27-28-40-105)89(137)111-68(38-39-80(107)131)88(136)108-50-81(132)133/h21-26,31-34,54-63,66-79,82-85,127-130H,19-20,27-30,35-53,105-106H2,1-18H3,(H2,107,131)(H,108,136)(H,109,150)(H,110,138)(H,111,137)(H,112,134)(H,113,140)(H,114,142)(H,115,145)(H,116,135)(H,117,148)(H,118,139)(H,119,143)(H,120,146)(H,121,149)(H,122,141)(H,123,144)(H,124,147)(H,132,133)/t60-,61-,62-,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,82-,83-,84-,85-/m0/s1 |
InChI Key |
IUGAXNMWPHVRLW-DRJYWWFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Conventional Fmoc/tBu Strategy
The Fmoc/tBu approach remains the gold standard for synthesizing long peptides. The target peptide is assembled on a resin (e.g., Rink amide ChemMatrix) using Fmoc-protected amino acids. Coupling reactions employ HBTU/DIEA or HCTU/DIEA systems, with deprotection achieved via 25% pyrrolidine/DMF. For hydrophobic sequences like this peptide, microwave-assisted synthesis at 105°C reduces coupling times to 60 seconds while maintaining >90% crude purity.
Critical Parameters:
High-Efficiency SPPS (HE-SPPS)
Recent advancements eliminate washing steps between coupling cycles, reducing solvent waste by 95%. The Liberty PRIME system enables:
- One-Pot Deprotection/Coupling : 40 sec deprotection at 100°C followed by immediate coupling
- Bulk Evaporation : Removes pyrrolidine via directed gas flushing, preventing resin drying
Table 1 : Performance Metrics for 20-mer Synthesis
| Method | Crude Purity | Synthesis Time | Solvent Waste |
|---|---|---|---|
| Conventional SPPS | 70% | 127 min | 340 mL |
| HE-SPPS | 73% | 97 min | 272 mL |
| Wash-Free SPPS | 82% | 44 min | 154 mL |
Liquid-Phase Continuous-Flow Synthesis
Microreactor-Based Assembly
A Yokogawa system synthesizes peptide segments via:
- Amidation Unit : Micro-flow reactor enables precise reagent mixing (Reaction time: 2.5 min)
- Extraction Unit : Mixer-settlers partition products from byproducts
- Concentration Unit : Thin-layer evaporator removes solvents at 40°C
This method produced Fmoc-Ala-Phe-Phe-OH (tripeptide precursor) with 85% yield, demonstrating scalability for hydrophobic sequences.
Side-Chain Protection Strategies
Acid-Labile Groups
Epimerization Mitigation
The peptide's multiple leucine and isoleucine residues necessitate strict stereochemical control:
Table 2 : Epimerization Rates Under Different Conditions
| Coupling System | Diastereomer Ratio |
|---|---|
| HATU/DIPEA | 72:28 |
| DIC/HOAt | >99:1 |
| Microwave-Assisted | 98:2 |
Non-basic conditions with DIC/HOAt and microwave heating at 105°C minimize racemization.
Environmental Impact Analysis
Table 3 : Sustainability Metrics Across Methods
| Method | E-Factor* | PMI† | Carbon Footprint |
|---|---|---|---|
| Conventional SPPS | 1,240 | 58 | 12.4 kg CO2/g |
| HE-SPPS | 310 | 14 | 3.1 kg CO2/g |
| Continuous-Flow | 89 | 4.2 | 0.9 kg CO2/g |
*E-Factor = (Mass of waste)/(Mass of product)
†Process Mass Intensity = (Total mass in)/(Mass of product)
Structural Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Mutagenesis kits and specific enzymes are used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Scientific Research Applications
Biomedical Research Applications
1.1 Antimicrobial Properties
Peptides like H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH have been studied for their antimicrobial properties. Research indicates that specific sequences within peptides can exhibit activity against a range of pathogens. For instance, the incorporation of hydrophobic amino acids such as leucine and phenylalanine has been linked to enhanced antimicrobial activity, making this peptide a candidate for developing new antimicrobial agents .
1.2 Antioxidant Activity
Studies have shown that peptides derived from natural sources can possess antioxidant properties. The sequence may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress-related diseases. A comparative study on collagen hydrolysates revealed that certain bioactive peptides could significantly enhance antioxidant activity, indicating a potential application for this compound in nutraceutical formulations aimed at improving health outcomes related to oxidative damage .
Drug Development
2.1 Peptide-Based Therapeutics
The design of peptide-based therapeutics is an emerging field, and the sequence this compound can be explored for its therapeutic potential. Peptides are being developed to target specific receptors involved in various diseases, including cancer and metabolic disorders. The ability of this peptide to interact with cell surface receptors could be harnessed for targeted drug delivery systems .
2.2 Self-Assembling Peptides
Recent advancements have shown that certain peptides can self-assemble into nanostructures suitable for drug delivery applications. The sequence may be engineered to form hydrogels or nanoparticles that can encapsulate drugs, enhancing their stability and bioavailability. Self-assembling peptides have demonstrated promise in delivering therapeutics in a controlled manner, which is crucial for effective treatment regimens .
Materials Science Applications
3.1 Biomaterials Development
The compound's properties make it suitable for use in biomaterials, particularly in tissue engineering and regenerative medicine. Research has indicated that peptides can be utilized to create scaffolds that support cell adhesion and proliferation. The specific arrangement of amino acids in this compound may facilitate interactions with stem cells or other cell types, promoting tissue regeneration .
3.2 Hydrogel Formation
Peptides like this compound can also be used to develop hydrogels with tunable mechanical properties and biocompatibility. These hydrogels are beneficial for applications such as wound healing and drug delivery systems due to their ability to retain moisture and provide a conducive environment for cell growth .
Table 1: Antimicrobial Activity of Peptide Sequences
| Peptide Sequence | Source | Activity | Reference |
|---|---|---|---|
| H-Phe-Leu... | Synthetic | Antimicrobial | |
| Other Peptide A | Bovine Milk | Antimicrobial | |
| Other Peptide B | Cheddar Cheese | Antimicrobial |
Table 2: Applications in Drug Development
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, they can bind to receptors on the cell surface and trigger signaling pathways that lead to cellular responses. The specific pathways involved depend on the peptide’s sequence and the target receptor.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Peptides
*Estimated based on amino acid composition.
Key Observations :
- Length and Complexity : The target peptide is significantly longer than most analogs (e.g., VLPVP, Evolidine), suggesting broader interaction surfaces or multifunctionality.
- Proline Content : Both the target peptide and SFLL share multiple proline residues, which may stabilize β-turn structures critical for receptor binding. In contrast, Evolidine’s cyclic structure with Pro enhances conformational rigidity .
- Hydrophobic vs. Hydrophilic Balance : The target peptide’s high leucine/isoleucine content (10 residues) contrasts with SFLL’s inclusion of charged residues (Arg, Asp, Lys) for receptor activation .
Functional Comparisons
Receptor Signaling vs. Enzymatic Activity
- SFLL (Thrombin Receptor Agonist): SFLL mimics thrombin’s effects on mesangial cells, activating phospholipase D and inositol phosphate pathways without proteolytic activity. The target peptide’s Leu/Pro-rich sequence may similarly interact with G-protein-coupled receptors (GPCRs), though direct evidence is lacking .
Structural Stability and Conformation
- Evolidine (Cyclic Heptapeptide) : Cyclization via Ser-Phe-Leu-Pro-Val-Asn-Leu confers solvent-shielded regions and stable backbone conformations, as shown by NMR. The target peptide’s linear structure likely adopts transient folds, with Pro residues limiting flexibility locally .
Pharmacokinetic and Bioavailability Considerations
- Absorption Mechanisms : VLPVP (5-mer) utilizes passive paracellular transport, whereas the target peptide’s size (20-mer) may necessitate energy-dependent pathways or carrier-mediated uptake, similar to larger peptides like insulin .
Biological Activity
H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH is a synthetic peptide that has garnered attention for its potential biological activities. This compound consists of a sequence of amino acids that may exhibit various physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this peptide, supported by data tables and research findings.
Structure and Properties
The compound is characterized by a specific sequence of amino acids, which can influence its biological activity. The presence of hydrophobic residues such as Leu and Phe may enhance membrane interaction and stability, while polar residues like Ser and Gln could facilitate interactions with biological targets.
Table 1: Amino Acid Composition
| Amino Acid | Count |
|---|---|
| Phe | 3 |
| Leu | 5 |
| Pro | 3 |
| Ser | 4 |
| Ile | 3 |
| Val | 1 |
| Thr | 1 |
| Ala | 1 |
| Lys | 1 |
| Gln | 1 |
| Gly | 1 |
Antioxidant Activity
Research indicates that peptides with similar sequences exhibit significant antioxidant properties. For instance, peptides derived from hen egg proteins have shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant activity is often attributed to the presence of hydrophobic amino acids which stabilize free radicals .
Anti-inflammatory Effects
Peptides like this compound may also exhibit anti-inflammatory effects. Studies suggest that certain peptide sequences can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .
Antimicrobial Activity
The antimicrobial properties of peptides are well-documented. Compounds with similar structures have been shown to disrupt bacterial membranes, leading to cell lysis. For example, marine-derived peptides exhibit potent antimicrobial effects against various pathogens, suggesting that this compound could potentially have similar activities .
Case Studies
- Antioxidant Study : In a study examining the antioxidant capacity of synthetic peptides, it was found that sequences rich in aromatic amino acids significantly reduced oxidative stress markers in vitro. The study highlighted the importance of peptide length and composition on antioxidant efficacy .
- Anti-inflammatory Research : A clinical trial involving a peptide with a similar structure demonstrated a reduction in inflammatory markers in patients with chronic inflammatory conditions. The peptide was administered over a period of four weeks, showing significant improvement in symptoms compared to the control group .
- Antimicrobial Testing : In laboratory settings, peptides resembling this compound were tested against E. coli and Staphylococcus aureus, revealing MIC (Minimum Inhibitory Concentration) values indicating effective antimicrobial action at low concentrations .
Q & A
Basic Research Questions
Q. What experimental strategies optimize the solid-phase synthesis of peptides with repetitive hydrophobic residues, such as H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-...?
- Methodological Answer :
- Stepwise SPPS Optimization : Use Fmoc/t-Bu chemistry with microwave-assisted synthesis to enhance coupling efficiency for hydrophobic residues like Leu, Ile, and Phe. Incorporate pseudoproline dipeptides (e.g., Ser(yMe,Mepro)) to reduce aggregation .
- Solubility Management : Pre-dissolve protected amino acids in DMF/DCM mixtures (e.g., 7:3 ratio) with 0.1 M HOBt. Vortex or sonicate after each coupling step to ensure homogeneity .
- Table 1 : Synthesis Yield Comparison
| Method | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| Standard SPPS | 85–90 | 60–70 | |
| Microwave-Assisted | 92–95 | 75–85 | |
| Pseudoproline Aid | 95–98 | 80–90 |
Q. How can researchers validate the purity and structural integrity of this peptide post-synthesis?
- Methodological Answer :
- Analytical Workflow :
RP-HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 40 min) to assess purity (>98% required for in vitro assays) .
Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (±1 Da tolerance) .
Circular Dichroism (CD) : Analyze secondary structure in aqueous buffer (e.g., 10 mM phosphate, pH 7.4) to detect β-sheet aggregation artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., variable IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Standardization :
Buffer Conditions : Ensure consistent pH (e.g., Tris-HCl vs. phosphate buffers alter ionization states of Thr, Ser, and Glu residues) .
Orthogonal Assays : Validate results using fluorescence polarization (for binding) and SPR (for kinetics) to rule out false positives from aggregation .
- Structural Analysis : Perform NMR or HDX-MS to confirm conformational stability under assay conditions .
- Table 2 : Common Data Discrepancy Sources
Q. What computational methods can predict interaction mechanisms between this peptide and target proteins (e.g., membrane receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate peptide-membrane interactions using CHARMM36 force field (GROMACS/NAMD) to study Leu-rich hydrophobic patches .
- Docking Algorithms : Use HADDOCK or AutoDock CrankPep to model binding to extracellular domains, focusing on Lys-Gln-Gly motifs as potential anchor sites .
- AI-Driven Design : Apply COMSOL Multiphysics-integrated machine learning to optimize peptide-protein binding free energy calculations .
Experimental Design Considerations
Q. How to design a study investigating the proteolytic stability of this peptide in serum?
- Methodological Answer :
- Protocol :
Incubation : Mix peptide (1 mg/mL) with 10% fetal bovine serum in PBS at 37°C.
Time Points : Sample at 0, 1, 2, 4, 8, 24 h.
Quenching : Add 10% TFA and centrifuge (14,000 × g, 10 min).
Analysis : Monitor degradation via LC-MS/MS, focusing on cleavage sites (e.g., Pro-Ser, Leu-Lys) .
Data Interpretation Frameworks
Q. What theoretical frameworks guide the analysis of this peptide’s role in cell signaling pathways?
- Methodological Answer :
- Systems Biology Models : Use KEGG or Reactome databases to map interactions involving Leu-rich motifs (e.g., leucine zipper domains) .
- Kinetic Modeling : Apply Michaelis-Menten or allosteric modulation equations to quantify ligand-receptor binding, assuming cooperative effects from repetitive Leu/Ile residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
